Cas no 2097974-05-3 (2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid)

2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound featuring a unique structural framework combining an oxa-aza spiro[4.5]decane core with a methoxyethyl substituent and a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and drug development, where spirocyclic systems are valued for their conformational rigidity and potential bioactivity. The presence of both ether and tertiary amine functionalities enhances solubility and stability, while the carboxylic acid group allows for further derivatization. Its well-defined stereochemistry and modular reactivity make it a useful intermediate for constructing complex pharmacophores or exploring structure-activity relationships in bioactive molecule design.
2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid structure
2097974-05-3 structure
Product name:2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
CAS No:2097974-05-3
MF:C12H21NO4
MW:243.29944396019
CID:5723994
PubChem ID:121199827

2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2097974-05-3
    • AKOS026707377
    • F1907-1993
    • 2-(2-methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
    • 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
    • Inchi: 1S/C12H21NO4/c1-16-7-4-13-8-10(11(14)15)12(9-13)2-5-17-6-3-12/h10H,2-9H2,1H3,(H,14,15)
    • InChI Key: SXWWAUPUDCKVGO-UHFFFAOYSA-N
    • SMILES: O1CCC2(CC1)CN(CCOC)CC2C(=O)O

Computed Properties

  • Exact Mass: 243.14705815g/mol
  • Monoisotopic Mass: 243.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59Ų
  • XLogP3: -2.4

2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M167401-1g
2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid
2097974-05-3
1g
$ 775.00 2022-06-04
Life Chemicals
F1907-1993-0.5g
2-(2-methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2097974-05-3 95%+
0.5g
$505.0 2023-09-07
Life Chemicals
F1907-1993-1g
2-(2-methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2097974-05-3 95%+
1g
$532.0 2023-09-07
Life Chemicals
F1907-1993-0.25g
2-(2-methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2097974-05-3 95%+
0.25g
$479.0 2023-09-07
Life Chemicals
F1907-1993-5g
2-(2-methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2097974-05-3 95%+
5g
$1596.0 2023-09-07
Life Chemicals
F1907-1993-2.5g
2-(2-methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2097974-05-3 95%+
2.5g
$1064.0 2023-09-07
TRC
M167401-500mg
2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid
2097974-05-3
500mg
$ 500.00 2022-06-04
Life Chemicals
F1907-1993-10g
2-(2-methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
2097974-05-3 95%+
10g
$2234.0 2023-09-07
TRC
M167401-100mg
2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid
2097974-05-3
100mg
$ 135.00 2022-06-04

2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Related Literature

Additional information on 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

Introduction to 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid (CAS No. 2097974-05-3)

2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2097974-05-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic amide derivative features a unique structural framework, combining a spirocyclic backbone with functionalized side chains, which makes it a promising candidate for various biochemical applications.

The molecular structure of 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid consists of a spiro linkage between a nitrogen-containing heterocycle and a saturated hydrocarbon ring, further modified by an ester group at the 4-position and an ethoxy-methyl side chain at the 2-position. This configuration imparts distinct physicochemical properties, including solubility, stability, and reactivity, which are critical for its potential use in drug design and synthesis.

In recent years, the pharmaceutical industry has seen a surge in the development of spirocyclic compounds due to their ability to mimic natural product scaffolds and exhibit enhanced binding affinity to biological targets. The presence of both nitrogen and oxygen heteroatoms in 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid makes it an attractive scaffold for designing molecules with potential therapeutic activity. Specifically, the spirocyclic core has been shown to improve metabolic stability and reduce systemic toxicity, making it a valuable building block for next-generation drug candidates.

Recent studies have highlighted the role of spirocyclic amides in modulating enzyme activity and receptor interactions. For instance, derivatives of this class have been investigated for their inhibitory effects on proteases and kinases, which are key targets in oncology and inflammatory diseases. The ethoxy-methyl side chain in 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid provides a site for further functionalization, allowing chemists to tailor the compound’s pharmacokinetic properties and target specificity.

The ester functionality at the 4-position of the molecule offers another avenue for chemical modification. Ester groups are well-known for their versatility in drug design, as they can be hydrolyzed to carboxylic acids or converted into other bioactive moieties such as amides or alcohols. This flexibility makes 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid a versatile intermediate in synthetic chemistry, enabling the rapid development of novel analogs with optimized pharmacological profiles.

From a synthetic perspective, the preparation of 2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves multi-step organic transformations that highlight its structural complexity. The spirocyclic core is typically formed through intramolecular cyclization reactions, often involving nucleophilic attack or condensation processes. The subsequent introduction of the ethoxy-methyl group and ester functionality requires careful control of reaction conditions to ensure high yield and purity.

The solubility profile of CAS No. 2097974-05-3 is another critical factor that influences its pharmaceutical applicability. Due to its polar nature, derived from the nitrogen heterocycle and ester group, this compound exhibits moderate solubility in both aqueous and organic solvents. This balance makes it suitable for formulation into various drug delivery systems, including oral tablets, injectables, and topical applications.

In clinical research, spirocyclic compounds have demonstrated promise in treating a range of diseases by interacting with specific biological pathways. For example, some derivatives have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or by modulating cytokine production. The unique structural features of CAS No. 2097974-05-3 position it as a potential lead compound for further investigation in these areas.

The synthesis and characterization of CAS No. 2097974-05-3 have been supported by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound’s molecular structure and conformational preferences, which are essential for understanding its biological activity.

Future research directions may explore the derivatization of CAS No. 2097974-05-3 to enhance its pharmacological properties further. For instance, modifications to the ethoxy-methyl side chain could improve bioavailability or target specificity, while alterations to the ester group might enable prodrug strategies for controlled release formulations.

The growing interest in spirocyclic scaffolds underscores their potential as drug development tools in modern medicine. As more data becomes available on compounds like CAS No. 2097974-05-3, their role in addressing unmet medical needs is likely to expand significantly.

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